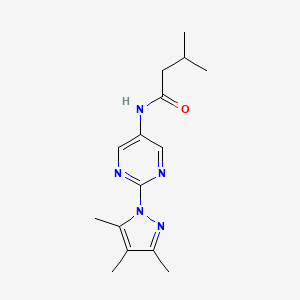

![molecular formula C21H15N3O4 B2359954 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 887873-10-1](/img/structure/B2359954.png)

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

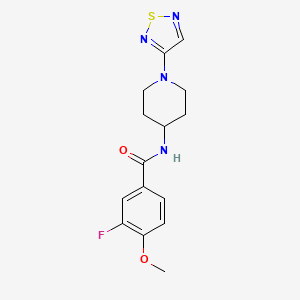

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a complex organic compound. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also contains an oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxin and oxadiazole rings, as well as the naphthalene ring and the amide linkage . These structural features could potentially influence its physical and chemical properties, as well as its biological activity.

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the amide linkage. The 1,4-benzodioxin and oxadiazole rings might participate in electrophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .

Applications De Recherche Scientifique

Antibacterial Agents

Compounds derived from 2,3-dihydro-1,4-benzodioxin have been studied for their antibacterial properties . The structural analogs of this compound have shown effectiveness against various bacterial strains by inhibiting key enzymes necessary for bacterial growth. This makes them potential candidates for developing new antibacterial drugs.

Enzyme Inhibition

Derivatives of this compound have been found to exhibit moderate inhibition of enzymes like lipoxygenase . Lipoxygenase inhibitors are significant because they play a role in treating inflammatory diseases and certain types of cancer.

Biofilm Inhibition

The compound has shown promising results in inhibiting bacterial biofilm formation . Biofilms are a major problem in medical devices and implants, as they can lead to persistent infections. Materials coated with biofilm inhibitors can prevent these complications.

Hemolytic Activity

Research indicates that certain derivatives of this compound can exhibit hemolytic activity . This property is important in the study of red blood cells and can be useful in developing treatments for diseases where the destruction of red blood cells is a symptom.

Pharmaceutical Chemistry

In pharmaceutical chemistry, the compound’s derivatives can be used to synthesize other medicinally active compounds. They serve as building blocks in creating molecules with desired therapeutic effects .

Organic Synthesis

The compound’s derivatives can also be used in organic synthesis reactions. They can act as intermediates or catalysts in the synthesis of complex organic molecules .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.

Biochemical Pathways

It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including inflammation and neurotransmission.

Pharmacokinetics

The compound’s molecular weight is181.1455 , which may influence its bioavailability and distribution within the body.

Result of Action

The compound’s action results in the inhibition of bacterial biofilm growth . Specifically, it has been found to inhibit B. subtilis biofilm growth by 60.04% and E. coli biofilm growth by 60.04% . This suggests that the compound could have potential as an antibacterial agent.

Propriétés

IUPAC Name |

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O4/c25-19(15-6-5-13-3-1-2-4-14(13)11-15)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h1-8,11-12H,9-10H2,(H,22,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUZWAHCEDRATOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

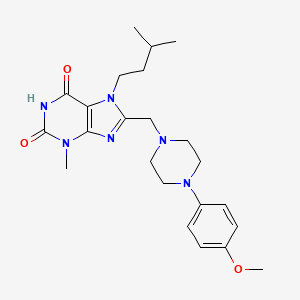

![N-[1-(1,2,3,4-Tetrahydronaphthalen-1-yl)cyclopropyl]prop-2-enamide](/img/structure/B2359874.png)

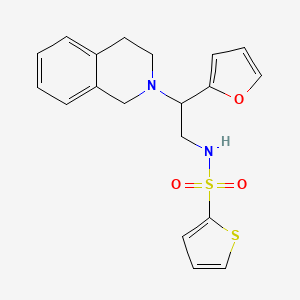

![N-(3,5-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2359875.png)

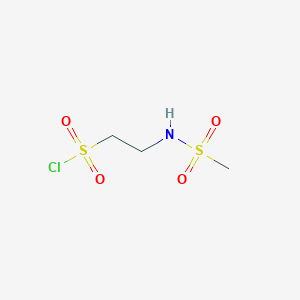

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2359877.png)

![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)tetrahydrofuran-2-carboxamide](/img/structure/B2359881.png)

![6-Chloro-N-[1-(6-ethylpyrimidin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2359882.png)

![Methyl 3-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2359884.png)